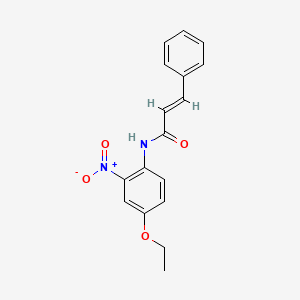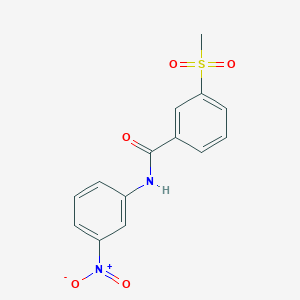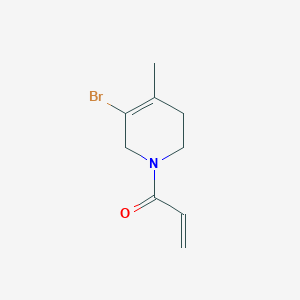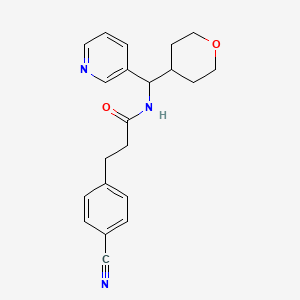
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in scientific research for its potential as a therapeutic agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all of great interest to the scientific community.
Applications De Recherche Scientifique
Synthesis Techniques : An efficient synthesis method for compounds similar to 3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves a four-component reaction in an aqueous medium, highlighting accessible starting materials and environmentally friendly conditions (Dou et al., 2013).
Chemical Structure and Activity : Research on structurally related compounds, such as trans-3-(octahydro-2H-pyran-4a-yl)phenols, has been carried out to understand their synthesis and potential activity, including opioid receptor profiles (Bays et al., 1989).
Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial activity, demonstrating effectiveness against various bacteria and fungi, which indicates potential applications in the development of new antimicrobial agents (Bhuva et al., 2015).
Ligand Properties and Complex Formation : Such compounds can act as ligands, forming complexes with metals like palladium(II) chloride. These complexes have been studied for their structural properties, which could have implications in catalysis and material science (Palombo et al., 2019).
Corrosion Inhibition : Certain derivatives have been evaluated for their role as corrosion inhibitors, particularly in copper and hydrochloric acid systems. This application is crucial in industrial settings to prolong the life of metal equipment (Sudheer & Quraishi, 2015).
Drug Development : Some derivatives have been identified as potential pharmacological agents. For instance, PF-04447943, a structurally related compound, is a PDE9A inhibitor used in clinical trials for cognitive disorders (Verhoest et al., 2012).
Immunomodulating Activity : Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has shown that these compounds can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential for use in immunotherapy (Doria et al., 1991).
Fluorescence Properties : Certain pyran derivatives exhibit fluorescence emission, which can be utilized in various applications, including as markers in biological systems and in the development of light-emitting materials (Mizuyama et al., 2008).
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-14-17-5-3-16(4-6-17)7-8-20(25)24-21(18-9-12-26-13-10-18)19-2-1-11-23-15-19/h1-6,11,15,18,21H,7-10,12-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPKMKFAKHIMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)

![4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362432.png)
![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)

![4,6-Dimethyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2362436.png)
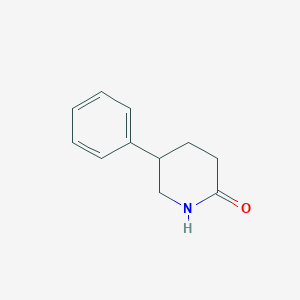
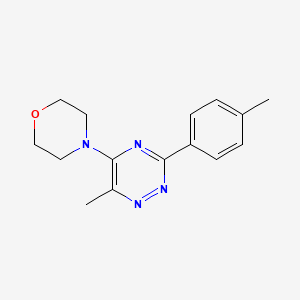
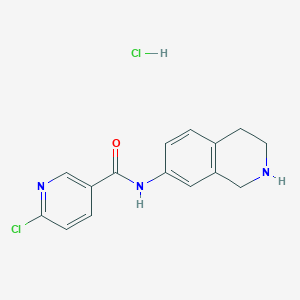
![5-Butylsulfanyl-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2362442.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)
